N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-14-7-10-13(8-15(14)22-2)18-9-19-16(10)20-12-6-4-3-5-11(12)17/h3-9H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDAPLSUTGJWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 6,7-dimethoxyquinazoline.
Condensation Reaction: The 2-chloroaniline undergoes a condensation reaction with 6,7-dimethoxyquinazoline in the presence of a suitable catalyst, such as phosphorus oxychloride, to form the desired product.
Purification: The crude product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
While "N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine" is the primary focus, some search results refer to closely related compounds such as "2-chloro-4-amino-6,7-dimethoxyquinazoline" and "6,7-dimethoxy-4-anilinoquinolines," which may provide some insight into potential applications due to their structural similarities .
Here's what the search results suggest regarding the applications of related compounds:
- As a pharmaceutical intermediate: 2-chloro-4-amino-6,7-dimethoxyquinazoline is used in the synthesis of azoles piperazine class medicines, including drugs like terazosin, doxazosin and others used as vasodilators and in the treatment of benign prostatic hyperplasia .
- Inhibitors of tyrosine kinase c-Met: 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the tyrosine kinase c-Met, which plays a role in cancer development . These compounds have shown in vitro biological activities against cancer cell lines such as A549 (human lung cancer), MCF-7 (human breast cancer), and MKN-45 (human gastric cancer) . One compound, 12n , exhibited potent inhibitory activity against c-Met and excellent anticancer activity against the tested cancer cell lines at low micromolar concentrations .
- Investigated as a biological agent: 1-(2-chlorophenyl)-6-7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was investigated as a biological agent . Studies suggest its contractile effect on smooth muscle may be associated with an increase in cytosolic .
Biological Activity
N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article explores its biological activity through various studies, including in vitro assays, molecular docking analyses, and structure-activity relationship (SAR) evaluations.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring. The specific modifications in the structure, such as the presence of methoxy groups and a chlorophenyl moiety, are believed to influence its biological activity.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, a series of quinazoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A2780 (ovarian cancer) cells. Notably, compounds similar to this compound showed potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2 .
Table 1: Cytotoxicity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2i | MCF-7 | 5.25 |
| 3i | A2780 | 4.80 |
| This compound | MCF-7 | TBD |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed by examining its effects on cyclooxygenase enzymes (COX-1 and COX-2). In a study comparing several derivatives, the compound demonstrated significant inhibition of COX enzymes, leading to reduced inflammation markers in vitro. The most potent derivative exhibited an IC50 value of 1.772 µg/ml .
Table 2: Anti-inflammatory Activity of Quinazoline Derivatives
| Compound | % Inhibition at 500 µg/ml | IC50 (µg/ml) |
|---|---|---|
| Compound 1 | 60.72 | 2.2027 |
| Compound 2 | 27.93 | 2.9102 |
| Compound 3 | 49.33 | 2.8393 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects involves inhibition of key signaling pathways associated with cancer proliferation and inflammation. Molecular docking studies revealed that this compound binds effectively to the ATP-binding sites of various kinases, acting as a non-competitive inhibitor .
Case Studies
Study on Anticancer Potential:
A recent investigation into the anticancer properties of quinazoline derivatives highlighted the effectiveness of this compound against breast cancer cells. The study found that treatment with the compound resulted in significant apoptosis induction and cell cycle arrest in the G1 phase .
Anti-inflammatory Study:
Another study focused on the anti-inflammatory activity demonstrated that compounds similar to this compound could effectively reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures treated with inflammatory stimuli .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position: 2-Chloro vs. 3-Chloro Derivatives
The position of the chlorine substituent on the phenyl ring critically influences biological activity:
- N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (AG-1478/TKI-Cl): A well-characterized EGFR inhibitor, AG-1478 binds competitively to the ATP-binding site, blocking kinase activity . Computational studies indicate that the 3-chloro position optimizes steric and electronic interactions with EGFR, enhancing inhibitory potency compared to non-halogenated analogs like TKI-H (N-phenyl) .
- N-(2-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine : The 2-chloro position may alter binding kinetics due to steric hindrance or reduced electronic effects. While direct data are lacking, analogous studies on halogen positioning in kinase inhibitors suggest that meta-substitution (3-position) generally outperforms ortho-substitution (2-position) in target engagement .
Halogen Type and Multi-Substitution Effects
- N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8): This dual-halogenated analog exhibits potent antiproliferative activity in colorectal cancer (CRC) cells (IC50: 5.80–8.50 µM) with a selectivity index >2 compared to non-cancerous cells . The 4-fluoro group likely enhances membrane permeability and target affinity, contributing to superior efficacy over mono-halogenated derivatives .
Mechanism of Action
- DW-8 : Induces G2/M cell cycle arrest and intrinsic apoptosis via caspase-9/3/7 activation, ROS overproduction, and mitochondrial cytochrome c release . Its mechanism is distinct from EGFR-focused agents like AG-1478, suggesting broader kinase or pathway inhibition .
- AG-1478 (TKI-Cl): Primarily targets EGFR kinase activity, suppressing downstream proliferative signaling.
Data Tables
Table 1. Antiproliferative Activity of Select 4-Aminoquinazoline Derivatives
Table 2. Structural and Electronic Effects of Halogen Substituents
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing N-(2-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloro-6,7-dimethoxyquinazolin-4-amine with 2-chloroaniline under reflux in anhydrous ethanol. Purity optimization involves recrystallization from methanol and characterization via -NMR, -NMR, and LC-MS to confirm structural integrity . Adjusting reaction time and temperature (e.g., 80°C for 12 hours) improves yield.
Q. How can researchers validate the structural identity of this compound and its intermediates?
- Methodology : Use a combination of spectroscopic techniques:
- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., Q Exactive Orbitrap) for accurate mass determination .
- NMR Spectroscopy : - and -NMR to confirm substituent positions and aromatic proton coupling patterns .
- X-ray Crystallography : For unambiguous structural confirmation, employ tools like ORTEP-3 to generate crystallographic models .
Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial or cytotoxic activity)?
- Methodology :
- Antimicrobial Activity : Use microdilution assays (CLSI guidelines) against bacterial/fungal strains (e.g., S. aureus, C. albicans), with MIC values reported .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HCT116, HT29) and non-cancerous cells (e.g., CRL1459) to calculate IC and selectivity indices .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare the 2-chloro derivative with analogs (e.g., 3-chloro, 4-fluoro) using EGFR kinase inhibition assays (AG1478 as a reference ).
- Data Analysis : Utilize molecular docking (AutoDock Vina) to model interactions with EGFR’s ATP-binding pocket. Correlate substituent electronic effects (Hammett constants) with activity trends .
Q. What mechanisms underlie the compound’s antiproliferative effects in cancer cells?
- Methodology :
- Apoptosis Assays : Measure caspase-3/7 and caspase-9 activation via fluorometric kits. Confirm nuclear fragmentation with Hoechst 33342 staining .
- ROS Induction : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) levels post-treatment .
- Cell Cycle Analysis : Flow cytometry (propidium iodide staining) to identify G2/M arrest .
Q. How can conflicting data on isomer-specific activity (e.g., 2-chloro vs. 3-chloro derivatives) be resolved?
- Methodology :
- Comparative Studies : Test both isomers in parallel under identical experimental conditions (e.g., EGFR inhibition, cytotoxicity assays).
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and ensure replicates (n ≥ 3) .
- Meta-Analysis : Review historical data (e.g., AG1478’s EGFR inhibition vs. DW-8’s apoptosis induction ) to contextualize discrepancies.
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Pharmacokinetic Testing : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Adjust dosing regimens based on AUC calculations .
Data Analysis and Experimental Design
Q. How should researchers statistically analyze dose-response data from cytotoxicity assays?
- Methodology :
- Dose-Response Curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC values. Report mean ± SEM from ≥3 independent experiments .
- Selectivity Index (SI) : Compute as . A value >2 indicates therapeutic potential .
Q. What experimental controls are critical when evaluating ROS-mediated apoptosis?
- Controls :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
